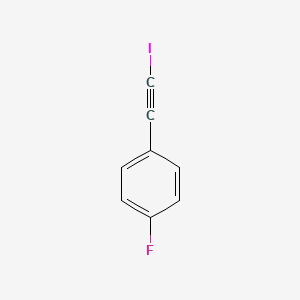

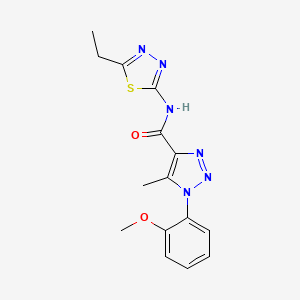

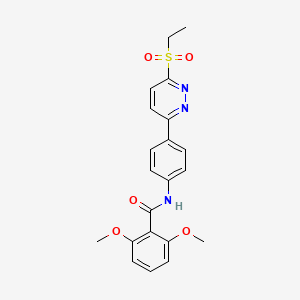

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) have been synthesized via Knoevenagel condensation reaction followed by metathesization reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (SXRD), which can confirm the crystallization pattern .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as Fourier transform infrared (FTIR) spectroscopy, ultraviolet–visible near infra-red spectroscopy (UV-Vis-NIR), and photoluminescence spectroscopy (PL) .Applications De Recherche Scientifique

Chemical Transformations and Synthesis

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide has been involved in various chemical transformations. For example, Geerts and Plas (1978) studied the ring transformations of heterocyclic halogeno compounds with nucleophiles, revealing the formation of triazines from similar compounds (Geerts & Plas, 1978). Similarly, Burbulienė et al. (2002) explored the synthesis of 5-(2-dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione, demonstrating the potential for creating diverse derivatives (Burbulienė et al., 2002).

Biological and Medicinal Applications

In the field of biology and medicine, this compound has shown relevance as well. Shoghi-Jadid et al. (2002) utilized a related hydrophobic radiofluorinated derivative in positron emission tomography for assessing neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Analytical Chemistry

In analytical chemistry, this compound has been integral to the development of methods for determining metabolites in human urine. Hardt and Angerer (1999) detailed a method for the determination of metabolites of pirimicarb, which contains a similar compound structure, in human urine (Hardt & Angerer, 1999).

Material Science

In material science, this compound has been used in the synthesis of advanced materials. Tabei et al. (2003) discussed the induction of one-handed helix sense in achiral poly(N-propargylamides) using similar compounds (Tabei et al., 2003).

Environmental Science

In environmental science, Pirisi et al. (1996) studied the photodegradation of pesticides, including the photolysis rates and half-life of pirimicarb and its metabolites, which are structurally related to the compound (Pirisi et al., 1996).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as dimethyltryptamine and N,N-dimethylglycine , have been reported to interact with serotonin receptors and monomeric sarcosine oxidase, respectively.

Mode of Action

For instance, dimethyltryptamine acts as a non-selective agonist at most or all of the serotonin receptors .

Biochemical Pathways

For example, N,N-dimethylglycine is involved in glycine and serine metabolism, betaine metabolism, and other metabolic and disease pathways .

Pharmacokinetics

A compound with a similar structure, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide, was reported to follow a two-compartment pharmacokinetic model with clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h .

Result of Action

Compounds with similar structures have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

For example, dimethylamine, a compound with a similar structure, is a weak base with a pKa of 10.73, indicating that its protonation state and thus its reactivity can be influenced by the pH of the environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-9(2)6-12(18)14-8-11-7-10(3)15-13(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCYRXFYSFQMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2915159.png)

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2915160.png)

![2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915167.png)

![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)

![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)